molecular formula C12H18ClNO4 B054013 3,4-Dimethoxy-alpha-methylphenylalanine CAS No. 115217-60-2

3,4-Dimethoxy-alpha-methylphenylalanine

Cat. No. B054013
CAS RN: 115217-60-2
M. Wt: 532.6 g/mol
InChI Key: POPVPGCSVATVRH-MKYDYASUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-alpha-methylphenylalanine (L-DMMD) is an important intermediate for the synthesis of 3-hydroxy-alpha-methyl-L-tyrosine (L-methyldopa) . It is not intended for human or veterinary use, but for research use only.


Synthesis Analysis

An efficient, accurate, and low-priced method of high-performance liquid chromatography (HPLC) using chiral mobile phase and conventional C18 column has been described to separate L-DMMD from its enantiomers . The effects of ligands, copper salts, organic modifiers, pHs of mobile phase, and temperatures on the retention factors (k’) and selectivity (α) were evaluated to achieve optimal separation performance .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxy-alpha-methylphenylalanine is C12H18ClNO4. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Scientific Research Applications

Synthesis of L-Methyldopa

3,4-Dimethoxy-alpha-methylphenylalanine: is a key intermediate in the synthesis of L-Methyldopa , a medication used to treat high blood pressure . The compound’s ability to undergo enantioselective separation makes it valuable in producing the desired isomer of L-Methyldopa, which has specific therapeutic effects.

Chiral Separation Techniques

The compound is used in research to develop new chiral separation techniques, such as chiral ligand-exchange high-performance liquid chromatography (HPLC) . These techniques are crucial for the pharmaceutical industry to produce enantiomerically pure drugs, as different enantiomers can have vastly different pharmacological effects.

Pharmacodynamic Studies

Due to its chiral nature, 3,4-Dimethoxy-alpha-methylphenylalanine can be used to study the pharmacodynamic activities of enantiomers . This research is important for understanding how drugs interact with the body and can lead to the development of safer and more effective medications.

Thermodynamic Analysis

The compound’s role in thermodynamic analysis of chiral separations is significant. Researchers use it to understand the enthalpy-controlled processes involved in the separation of enantiomers . This knowledge can improve the efficiency of drug synthesis and reduce costs.

Development of Enantioselective Drugs

The research on 3,4-Dimethoxy-alpha-methylphenylalanine contributes to the broader field of developing enantioselective drugs . These drugs are designed to interact with specific enantiomers of biological targets, which can enhance therapeutic efficacy and reduce side effects.

Analytical Chemistry Method Development

The compound is also used in the development of analytical methods in chemistry . It serves as a model compound to refine techniques for measuring and analyzing chiral substances, which is essential for quality control in drug manufacturing.

Educational Research

In academic settings, 3,4-Dimethoxy-alpha-methylphenylalanine is used to teach advanced concepts in organic chemistry and pharmacology . Its complex structure and properties provide a practical example for students learning about chiral molecules and drug design.

Bioengineering Applications

Finally, the compound finds applications in bioengineering research, where scientists explore its potential in creating new biomaterials or biologically active molecules . This research could lead to innovative solutions in various fields, including biotechnology and materials science.

Safety and Hazards

3,4-Dimethoxy-alpha-methylphenylalanine causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid food, drug, pesticide or biocidal product use .

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVPGCSVATVRH-MKYDYASUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921655
Record name 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-alpha-methylphenylalanine

CAS RN

115217-60-2
Record name 3,4-Dimethoxy-alpha-methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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